Methyl (R)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H14FNO2·HCl It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a fluorine atom and a methyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. One common method involves the reaction of ®-3-amino-3-(4-fluoro-2-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the methyl ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Methyl ®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl ®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methyl group on the aromatic ring can influence the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl ®-3-amino-3-(4-chloro-2-methylphenyl)propanoate hydrochloride
- Methyl ®-3-amino-3-(4-bromo-2-methylphenyl)propanoate hydrochloride
- Methyl ®-3-amino-3-(4-iodo-2-methylphenyl)propanoate hydrochloride
Uniqueness
Methyl ®-3-amino-3-(4-fluoro-2-methylphenyl)propanoate hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15ClFNO2 |
---|---|
Molecular Weight |
247.69 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(4-fluoro-2-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-7-5-8(12)3-4-9(7)10(13)6-11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m1./s1 |
InChI Key |
IIGBHDFYAWTEFE-HNCPQSOCSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@@H](CC(=O)OC)N.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(CC(=O)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.